

In-Depth Technical Guide to the Biochemical Properties of NCATS-SM1441

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Compound of Interest

Compound Name: NCATS-SM1441

Cat. No.: B12363791

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Core Biochemical Profile of NCATS-SM1441

NCATS-SM1441 is a potent, pyrazole-based small molecule inhibitor of L-lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] Its primary mechanism of action is the inhibition of LDH, which catalyzes the conversion of pyruvate to lactate. This inhibition disrupts the metabolic processes of cancer cells that heavily rely on glycolysis for energy production, a phenomenon known as the Warburg effect.[3][4][5] **NCATS-SM1441** has demonstrated nearly identical inhibitory potency against both the LDHA and LDHB isoforms of the enzyme.[6]

This technical guide provides a comprehensive overview of the fundamental biochemical properties of **NCATS-SM1441**, including its inhibitory activity, experimental protocols for its characterization, and its impact on cellular metabolic pathways.

Quantitative Inhibitory Activity

The inhibitory potency of **NCATS-SM1441** against its target, lactate dehydrogenase, has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter defining its efficacy.

Parameter	Value	Target Enzyme(s)	Reference
IC50	40 nM	Lactate Dehydrogenase (LDH)	[1] [7]
Isoform Potency	Nearly identical	LDHA and LDHB	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for assessing the biochemical properties of **NCATS-SM1441**.

LDH Biochemical Assay

This assay quantifies the enzymatic activity of LDH and the inhibitory effect of **NCATS-SM1441**.

Materials:

- Recombinant human lactate dehydrogenase 5 (LDHA)
- LDH assay buffer: 200 mM Tris-HCl (pH 7.4), 100 μ M EDTA, 0.01% Tween-20
- **NCATS-SM1441** (solubilized in DMSO)
- Substrate solution: NADH and sodium pyruvate in LDH assay buffer
- Detection reagent: Clostridium kluyveri diaphorase and resazurin sodium salt in LDH assay buffer

Procedure:

- Add 3 μ L of recombinant human LDHA (final concentration 2 nM) in LDH assay buffer to the wells of a 1536-well assay plate.[\[8\]](#)
- Transfer 23 nL of **NCATS-SM1441** solution in DMSO to the assay plate using a pintool dispenser.

- Initiate the enzymatic reaction by adding 1 μ L of the substrate solution containing NADH (final concentration 0.06 mM) and sodium pyruvate (final concentration 0.2 mM).[8]
- Incubate the plate for 5 minutes at room temperature.[8]
- Add 1 μ L of the detection reagent containing diaphorase (final concentration 0.133 mg/mL) and resazurin (final concentration 37 μ M).[8]
- Immediately measure the resorufin fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm at 0 and 20 minutes.
- Normalize the fluorescence values using enzyme-free and DMSO-treated control wells.

Glycolysis Stress Test in A673 Cells

This cellular assay measures the impact of **NCATS-SM1441** on the glycolytic flux of A673 human Ewing's sarcoma cells by monitoring the extracellular acidification rate (ECAR).

Materials:

- A673 cells
- Seahorse XF96 cell culture microplates
- Growth medium appropriate for A673 cells
- Seahorse XF base medium
- Glucose solution
- Oligomycin solution
- 2-Deoxyglucose (2-DG) solution
- **NCATS-SM1441**

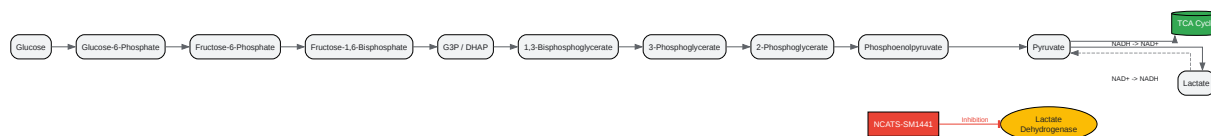
Procedure:

- Cell Seeding:

- Harvest and resuspend A673 cells in their growth medium.
- Seed the cells in a Seahorse XF96 cell culture microplate at an empirically determined optimal density, typically between 5,000 and 40,000 cells per well, in a volume of 80 μ L.[\[9\]](#)
[\[10\]](#)
- Allow the cells to attach and grow overnight in a humidified 37°C CO₂ incubator.[\[9\]](#)[\[11\]](#)
- Assay Preparation:
 - One hour before the assay, remove the growth medium and wash the cells with Seahorse XF base medium pre-warmed to 37°C.
 - Add 180 μ L of fresh Seahorse XF base medium to each well.
 - Incubate the plate in a non-CO₂ incubator at 37°C for 30-60 minutes.[\[11\]](#)
- ECAR Measurement:
 - Place the cell plate in the Seahorse XF96 analyzer.
 - Establish a baseline ECAR reading.
 - Inject increasing concentrations of **NCATS-SM1441** and measure ECAR for approximately 50 minutes.[\[2\]](#)
 - Sequentially inject solutions of glucose, oligomycin, and 2-deoxyglucose to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification, respectively.

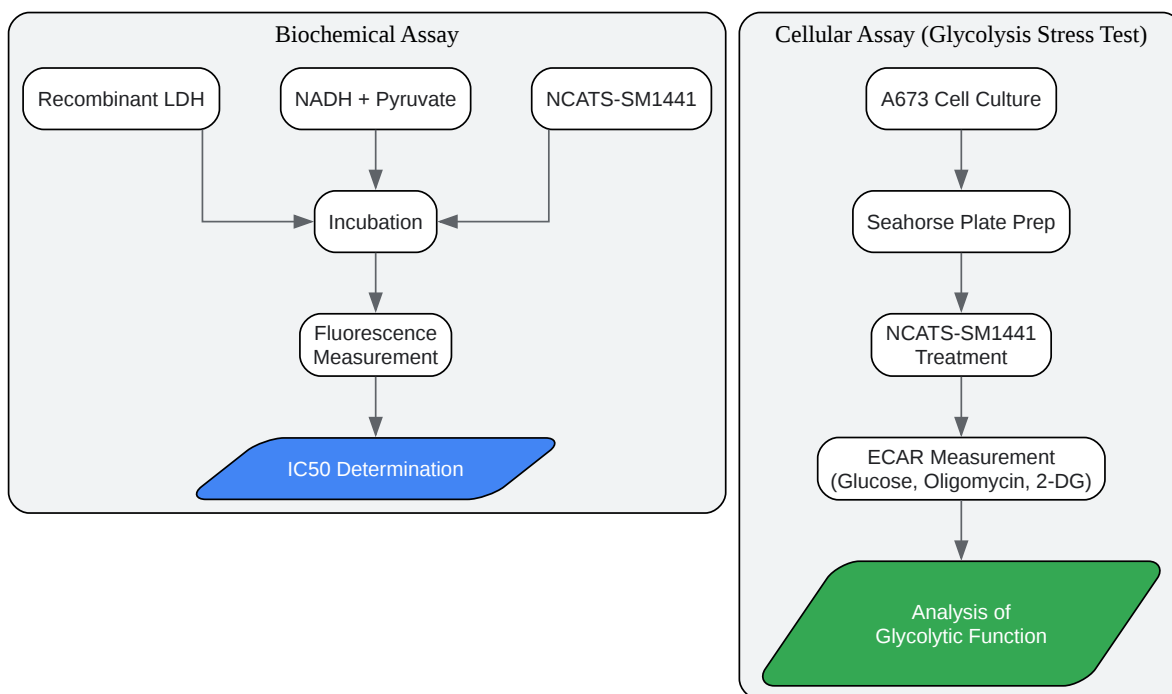
Signaling Pathway and Mechanism of Action

NCATS-SM1441 targets a key control point in cellular metabolism. The following diagrams illustrate the relevant signaling pathway and the experimental workflow for its characterization.



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Caption: Inhibition of Lactate Dehydrogenase by **NCATS-SM1441** in the Glycolytic Pathway.



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